

# Technical Support Center: Safer Alternatives to Diantimony Trioxide

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) for professionals seeking safer, more sustainable alternatives to **diantimony** trioxide (ATO) as a flame retardant synergist.

## Frequently Asked Questions (FAQs)

Q1: Why are safer alternatives to **diantimony** trioxide (ATO) being sought?

A: The search for ATO alternatives is driven by several factors:

- Health Concerns: Antimony trioxide is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and is listed under California's Proposition 65 as a chemical known to cause cancer.[1][2] Chronic inhalation exposure is linked to respiratory issues, and other studies suggest potential reproductive and developmental effects.[3][1][4][5]
- Regulatory Pressure: Global regulations like the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and RoHS (Restriction of Hazardous Substances) are increasingly scrutinizing and restricting the use of potentially hazardous materials in consumer and industrial products.[5][6][7]

### Troubleshooting & Optimization





- Environmental Impact: Antimony is classified as a pollutant, raising concerns about its persistence and impact on soil and water during manufacturing and disposal.[6][8]
- Supply Chain Volatility: The global supply of antimony is heavily concentrated, leading to price fluctuations and potential disruptions that create market instability for manufacturers.[6]
   [9][10]

Q2: What are the primary categories of safer alternatives to ATO?

A: The main alternatives are halogen-free and generally considered to have better safety profiles. They can be broadly categorized as:

- Metal Hydroxides: Such as Aluminum Hydroxide (ATH) and Magnesium Hydroxide (MDH).[6]
   [8]
- Boron Compounds: Primarily Zinc Borate.[6][11][12]
- Phosphorus-Based Compounds: Including red phosphorus, ammonium polyphosphate (APP), and various organic phosphates.[6][8][12]
- Nitrogen-Based (Melamine) Compounds: Such as melamine polyphosphate and melamine cyanurate.[6]
- Other Inorganics: Including zinc stannates, zinc hydroxystannates, and organoclays.[13]

Q3: How do the flame retardant mechanisms of these alternatives differ from ATO?

A: ATO works synergistically with halogenated compounds in the gas phase. It forms antimony halides which scavenge free radicals in the flame, interrupting the combustion cycle. In contrast, most safer alternatives work primarily in the condensed (solid) phase.

- Metal Hydroxides (ATH & MDH): Undergo an endothermic decomposition, releasing water vapor. This cools the material's surface, dilutes flammable gases, and the resulting metal oxide forms a protective insulating layer.[14][15][16]
- Zinc Borate: Has a multi-modal action. It releases water, forms a glassy protective layer (boron oxide) that promotes char, and suppresses smoke.[11][17][18][19] In halogenated



systems, it can also generate boron trihalides that act in the gas phase.[18]

- Phosphorus-Based Retardants: Promote the formation of a stable, insulating char layer on the polymer surface. This char acts as a barrier, preventing the release of flammable volatiles and shielding the underlying material from heat.[7]
- Melamine-Based Retardants: Typically work through intumescence, where the compound swells upon heating to form a voluminous, insulating char. They also release non-flammable gases like nitrogen, which dilutes the oxygen supply.[6]

## **Troubleshooting and Experimental Guides**

Q4: I replaced ATO with Aluminum Hydroxide (ATH) and now the mechanical properties (e.g., tensile strength, flexibility) of my polymer have degraded. What's wrong and how can I fix it?

A: This is a common issue. Metal hydroxides like ATH and MDH often require very high loading levels (40-60% by weight) to be effective, which can disrupt the polymer matrix and reduce mechanical performance.[6]

### **Troubleshooting Steps:**

- Use Surface-Treated Grades: Employ ATH or MDH grades that have been surface-treated with agents like silanes or stearic acid. This improves compatibility and dispersion within the polymer, minimizing the impact on mechanical properties.[20]
- Optimize Particle Size: Investigate different particle sizes. Nanoparticle grades of ATH can sometimes improve fire retardancy at lower concentrations due to their high surface area, potentially preserving mechanical properties.[21][22]
- Incorporate a Synergist: Combine the metal hydroxide with a synergistic flame retardant. For
  example, adding a smaller amount of zinc borate can enhance the overall performance,
  allowing you to reduce the total loading of ATH or MDH.[19][23] Organoclays can also work
  well with metal hydroxides to improve char structure.[24]

Q5: My new halogen-free formulation is not achieving the required UL-94 V-0 rating. What adjustments should I consider?

### Troubleshooting & Optimization





A: Failing a UL-94 test can be due to several factors, including insufficient flame retardant action, excessive dripping, or poor char formation.

### Troubleshooting Steps:

- Verify Dispersion: Use microscopy (SEM or TEM) to confirm that your flame retardant additive is evenly dispersed throughout the polymer matrix. Agglomerates can act as weak points and lead to inconsistent flame retardant performance.
- Increase Loading Level: You may need to incrementally increase the concentration of the flame retardant. Refer to supplier technical data sheets for recommended loading levels for a V-0 rating in your specific polymer system.
- Create a Synergistic Blend: If you are using a phosphorus-based system, consider adding a
  nitrogen-based synergist like melamine polyphosphate. The P-N synergy often creates a
  more robust and stable char, which is critical for extinguishing the flame and achieving a V-0
  rating.[6][7]
- Add an Anti-Dripping Agent: If flaming drips that ignite the cotton indicator are the cause of failure (leading to a V-2 rating instead of V-0 or V-1), incorporate an anti-dripping agent.
   Organoclays and PTFE are known to reduce dripping, though organoclays are often preferred as a more environmentally friendly option.[24]

Q6: I'm observing a significant increase in smoke generation after switching to a new flame retardant system. How can I address this?

A: While many ATO alternatives are marketed as smoke suppressants, formulation details matter.

#### **Troubleshooting Steps:**

- Incorporate a Smoke Suppressant: Zinc borate is highly effective at suppressing smoke and
  can be added as a synergist to many formulations.[12][19] It works by promoting char
  formation and forming a glassy layer that traps volatile compounds.[17]
- Consider Metal Hydroxides: If your processing temperature allows, ATH and MDH are excellent smoke suppressants because the water they release dilutes the smoke.[15]



• Evaluate with Cone Calorimetry: Use a cone calorimeter to get quantitative data on smoke production (e.g., Smoke Production Rate, SPR). This will allow you to systematically evaluate the effect of different additives and find the optimal smoke-suppressing formulation. [25][26]

### **Data Presentation**

Table 1: Comparison of Common Safer Alternatives to **Diantimony** Trioxide



Alternative	Primary Mechanism	Key Advantages	Key Disadvantages	Common Polymer Systems
Aluminum Hydroxide (ATH)	Condensed Phase: Endothermic decomposition, water release, forms protective oxide layer.[14] [22]	Low cost, effective smoke suppression, non-toxic, environmentally friendly.[6]	High loading (40-60%) required, can degrade mechanical properties, limited to lower processing temperatures (<220°C).[6][14]	PVC, Polyolefins, EVA, Epoxy Resins
Magnesium Hydroxide (MDH)	Condensed Phase: Similar to ATH but at higher temperatures. [16]	Suitable for higher processing temperatures (~330°C), nontoxic, low smoke. [15][27]	High loading required, can impact mechanical properties without surface treatment, higher cost than ATH.[6]	Polypropylene, Polyamides (Nylon), Engineering Thermoplastics
Zinc Borate	Condensed & Gas Phase: Releases water, forms glassy char, suppresses smoke and afterglow.[11][17]	Multi-functional (flame retardant, smoke suppressant, anti-arcing), synergistic with other FRs, thermally stable. [12][19][23]	Higher cost than metal hydroxides, may not be as effective as a primary FR on its own.	PVC, Polyolefins, Elastomers, Nylon, Epoxy Resins
Phosphorus- Based (e.g., APP)	Condensed Phase: Promotes robust char formation,	Highly effective at low doses, good for engineering	Can be sensitive to moisture, red phosphorus has handling/color	Polyamides, Polyesters (PET, PBT),



	creating an insulating barrier. [7]	plastics, often halogen-free.[12]	limitations (often encapsulated). [12]	Polyurethanes, Epoxy Resins
Melamine-Based (e.g., MPP)	Condensed Phase: Intumescence (swelling char), release of inert nitrogen gas.[6]	Excellent synergy with phosphorus compounds, low smoke, effective in thin applications like films and coatings.[6]	May have limited thermal stability for some high-temperature engineering plastics.	Polyamides, Polyurethanes, PVC films, Coatings

## **Experimental Protocols**

## Protocol 1: Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

This test determines the minimum percentage of oxygen in a nitrogen/oxygen mixture required to sustain the combustion of a material. A higher LOI value indicates better flame resistance. [28]

- Objective: To quantify the relative flammability of a polymer sample.
- Apparatus: A vertical heat-resistant glass column, sample holder, gas flow meters for oxygen and nitrogen, and an igniter.
- Methodology:
  - Sample Preparation: Prepare a self-supporting specimen of standardized dimensions (e.g., for rigid plastics, 80-150 mm long, 10 mm wide, 4 mm thick).[29]
  - Conditioning: Condition the specimens as per the standard (e.g., 23°C and 50% relative humidity for at least 48 hours).
  - Procedure: a. Place the specimen vertically in the glass column. b. Introduce a mixture of oxygen and nitrogen into the bottom of the column at a specified flow rate. c. Ignite the top



edge of the specimen with the igniter. d. Observe the burning behavior. The test criterion is typically sustained burning for a specific duration or over a specific length of the sample. e. Systematically adjust the oxygen concentration in subsequent tests to find the minimum concentration that just supports combustion.[29][30][31]

• Data: The LOI is reported as the percentage of oxygen in the final gas mixture.

### **Protocol 2: UL-94 Vertical Burn Test**

This test classifies the flammability of a plastic based on its self-extinguishing time after ignition. The main classifications are V-0, V-1, and V-2.[32]

- Objective: To classify the burning behavior (afterflame, afterglow, dripping) of a material.
- Apparatus: A test chamber, specimen holder, Bunsen burner, timer, and a surgical cotton indicator placed below the specimen.
- Methodology:
  - Sample Preparation: Prepare rectangular bar specimens (typically 125 mm x 13 mm) of a specified thickness.
  - Conditioning: Condition two sets of 5 specimens each under different conditions (one set at ambient temperature/humidity, the other in an oven at 70°C) as per the standard.[33]
  - Procedure: a. Clamp a specimen vertically. b. Apply a standardized blue flame (20 mm high) to the bottom edge of the specimen for 10 seconds, then remove it.[34] c. Record the afterflame time (t1). d. As soon as flaming ceases, immediately re-apply the flame for another 10 seconds. e. Remove the flame and record the second afterflame time (t2) and the afterglow time (t3). f. Note whether any flaming drips ignite the cotton placed 300 mm below.[35]
- Classification Criteria (Simplified):
  - V-0: Afterflame (t1 or t2) ≤ 10s; Total afterflame for 5 specimens ≤ 50s; No flaming drips ignite cotton.[35][36]



- V-1: Afterflame (t1 or t2) ≤ 30s; Total afterflame for 5 specimens ≤ 250s; No flaming drips ignite cotton.[35][36]
- V-2: Same as V-1, but flaming drips are allowed to ignite the cotton.[32]

### Protocol 3: Cone Calorimetry (ASTM E1354 / ISO 5660)

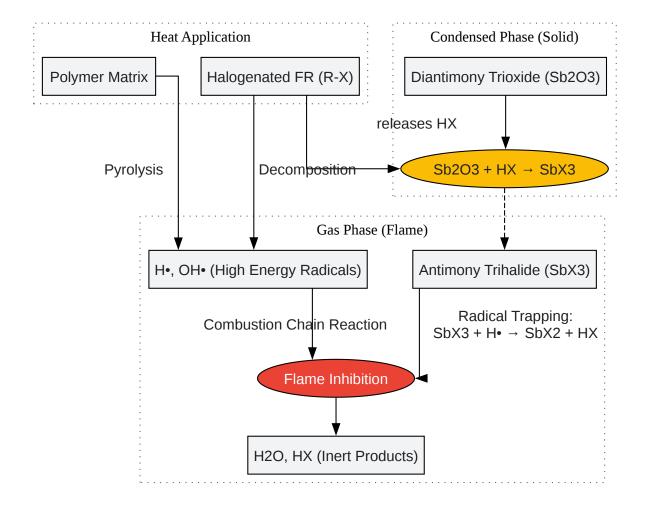
This is one of the most effective bench-scale tests for assessing fire behavior. It measures key parameters like heat release rate (HRR), which is the single most important variable in characterizing fire hazard.[37][38]

- Objective: To obtain quantitative data on the combustion characteristics of a material under forced flaming conditions.
- Apparatus: A cone-shaped radiant heater, a load cell to measure mass loss, an ignition source, and an exhaust system with gas analysis (for oxygen consumption) and smoke measurement.[38][39]
- Methodology:
  - Sample Preparation: Prepare a flat specimen (typically 100 mm x 100 mm) of a specified thickness.
  - Procedure: a. Place the specimen on the load cell beneath the cone heater. b. Expose the specimen to a pre-set level of radiant heat flux (e.g., 35 or 50 kW/m²). c. An igniter initiates combustion once the material begins to pyrolyze. d. The test runs until flaming ceases or for a predetermined time.
- Key Parameters Measured:
  - Time to Ignition (TTI): Time until sustained flaming begins.
  - Heat Release Rate (HRR), especially Peak HRR (pHRR): The rate of energy output during combustion.[25]
  - Total Heat Released (THR): The total energy produced.[25]
  - Mass Loss Rate (MLR): The speed at which the material is consumed. [25]



• Smoke Production Rate (SPR): The rate at which smoke is generated.[25]

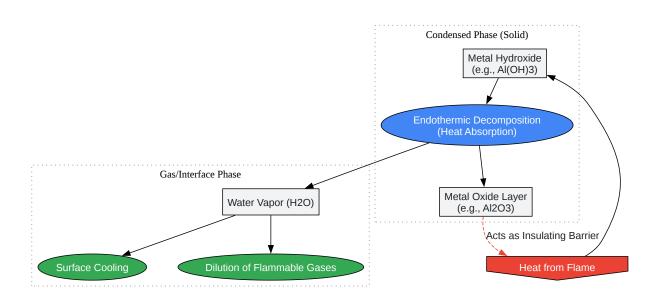
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Synergistic action of ATO and Halogenated FRs.

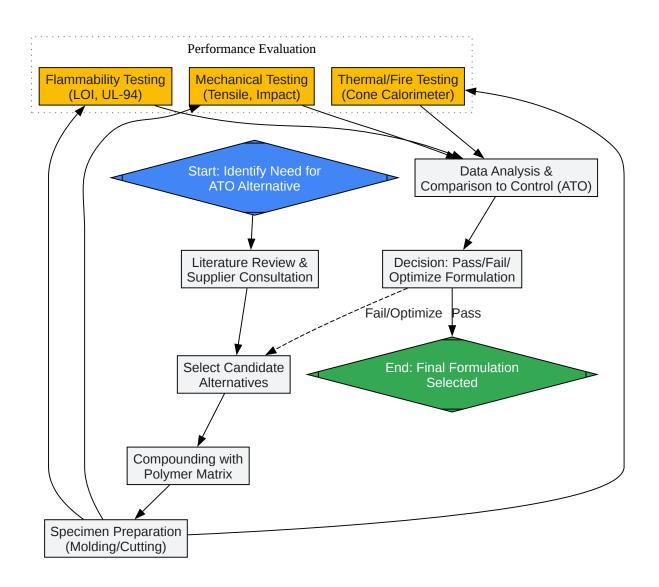




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Mechanism of Metal Hydroxide Flame Retardants.

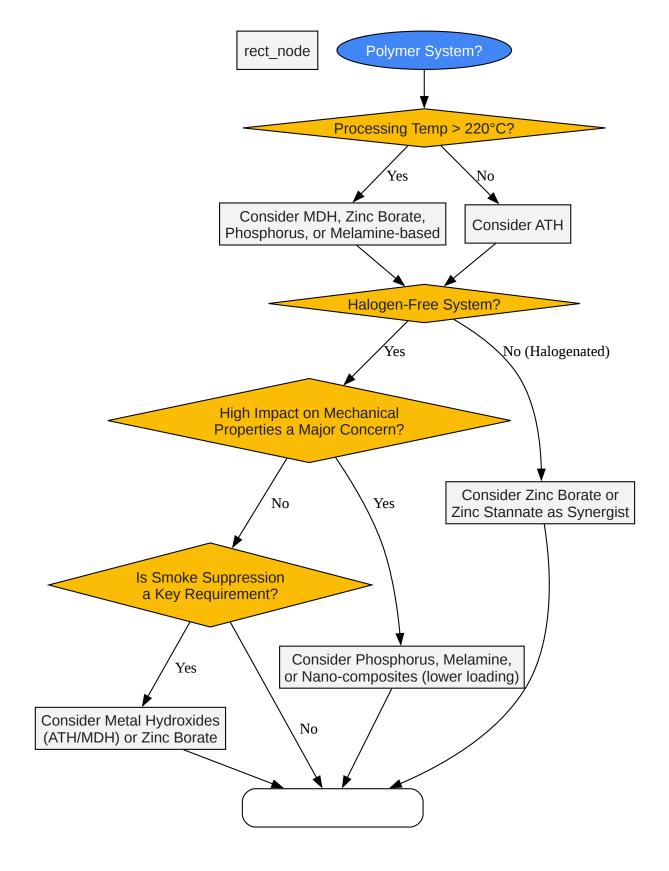




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Experimental Workflow for Evaluating ATO Alternatives.





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Decision-Making Flowchart for Selecting an ATO Alternative.



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